Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate typically involves multiple steps. One common method includes the bromination and fluorination of an indazole precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 3-Amino-1H-indazole-1-carboxamides
- Ethyl 1H-indole-3-carboxylates
Uniqueness
Ethyl 3-bromo-6-fluoro-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the indazole ring can provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 3-bromo-6-fluoro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-3-5(12)4-7-8(6)9(11)14-13-7/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
XJDAEKJPMSTMCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=NNC(=C12)Br)F |
Origin of Product |
United States |
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